molecular formula C16H14N4O B11035032 3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one

3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one

Cat. No.: B11035032
M. Wt: 278.31 g/mol
InChI Key: MKOJEMYGRJECRC-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one: is an intriguing heterocyclic compound with a fused imidazo-cinnoline ring system. Its unique chemical structure and versatility have attracted significant attention in recent years .

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common approach involves the condensation of 2-aminobenzaldehyde with 2-aminobenzylamine under appropriate conditions. The reaction proceeds through cyclization to form the imidazo[1,5-b]cinnoline core.

Reaction Conditions:

  • Reactants: 2-aminobenzaldehyde, 2-aminobenzylamine
  • Solvent: Appropriate organic solvent (e.g., ethanol, DMF)
  • Catalyst: Acidic or basic catalyst (e.g., HCl, NaOH)
  • Temperature: Typically reflux conditions

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one: can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can yield reduced derivatives.

    Substitution: Substitution reactions at different positions on the aromatic rings are possible.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

This compound finds applications across multiple fields:

    Materials Science: Due to its unique structure, it can serve as a building block for novel materials.

    Pharmaceuticals: Researchers explore its potential as anti-cancer agents or other therapeutic compounds.

    Optoelectronic Devices: Its optical properties make it interesting for applications in sensors and emitters.

Mechanism of Action

The precise mechanism by which 3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related heterocycles. Its uniqueness lies in the fused imidazo-cinnoline structure.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3-amino-1-phenyl-7,8-dihydro-6H-imidazo[1,5-b]cinnolin-9-one

InChI

InChI=1S/C16H14N4O/c17-16-18-15(10-5-2-1-3-6-10)13-9-11-12(19-20(13)16)7-4-8-14(11)21/h1-3,5-6,9H,4,7-8H2,(H2,17,18)

InChI Key

MKOJEMYGRJECRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C(=O)C1

Origin of Product

United States

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